1-Phenyl-1,4-dihydropyrazine-2,3-dione
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Overview
Description
1-Phenyl-1,4-dihydropyrazine-2,3-dione is an organic compound with the molecular formula C10H8N2O2 It is a derivative of pyrazine, characterized by the presence of a phenyl group and a dihydropyrazine-dione structure
Mechanism of Action
Target of Action
The primary targets of 1-Phenyl-1,4-dihydropyrazine-2,3-dione are currently unknown. This compound is a derivative of 1,4-Dihydropyridine , which is known to have diverse pharmaceutical applications . .
Mode of Action
Given its structural similarity to 1,4-Dihydropyridine , it may share some of its modes of action.
Result of Action
As a derivative of 1,4-Dihydropyridine , it may share some of its therapeutic applications, which include calcium channel blocking, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1,4-dihydropyrazine-2,3-dione can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with maleic anhydride can yield the desired compound through a cyclization process. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyrazine derivatives.
Substitution: The phenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like halogens or nitro groups can be introduced under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while reduction can produce different dihydropyrazine compounds .
Scientific Research Applications
1-Phenyl-1,4-dihydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,4-dihydropyrazine-2,3-dione: Unique due to its specific structure and properties.
1,4-Dihydropyridine derivatives: Similar in structure but differ in the presence of the phenyl group and specific functional groups.
Pyrazine derivatives: Share the pyrazine core but vary in substituents and functional groups.
Uniqueness
This compound is unique due to its combination of a phenyl group and a dihydropyrazine-dione structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-phenyl-1H-pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-10(14)12(7-6-11-9)8-4-2-1-3-5-8/h1-7H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBGMVOLKSESHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CNC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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